molecular formula C6H8P2 B050889 1,2-Bis(phosphino)benzene CAS No. 80510-04-9

1,2-Bis(phosphino)benzene

Cat. No.: B050889
CAS No.: 80510-04-9
M. Wt: 142.07 g/mol
InChI Key: DKFDVEXWZZOMGS-UHFFFAOYSA-N
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Description

1,2-Bis(phosphino)benzene, also known as o-phenylenebis(phosphine), is an organophosphorus compound with the molecular formula C6H8P2. This compound is characterized by the presence of two phosphino groups attached to adjacent carbon atoms on a benzene ring. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it a valuable compound in coordination chemistry and catalysis.

Mechanism of Action

Target of Action

1,2-Bis(phosphino)benzene, also known as 1,2-Bis(diphenylphosphino)benzene (DPPB), is primarily used as a chelating ligand in the synthesis of luminescent copper(I) halide complexes . The primary targets of DPPB are therefore these copper(I) halide complexes.

Mode of Action

DPPB interacts with its targets by acting as a chelating ligand. A chelating ligand is a substance whose atoms can form multiple bonds to a single metal ion. In the case of DPPB, it forms a complex with copper(I) halide, enhancing the luminescence of the resulting complex .

Biochemical Pathways

It is known that dppb plays a crucial role in the β-boration of α, β-unsaturated amide, a process that is catalyzed by a copper-1,2-bis(diphenylphosphino)benzene catalyst .

Pharmacokinetics

It is known that dppb is a solid at room temperature and is insoluble in water . This suggests that its bioavailability may be limited, and it may require specific delivery methods to reach its target sites effectively.

Result of Action

The primary result of DPPB’s action is the enhancement of the luminescence of copper(I) halide complexes . This property makes DPPB useful in various applications, including the development of luminescent materials and the study of photophysical processes.

Action Environment

The action of DPPB is influenced by several environmental factors. For instance, DPPB is air-sensitive, suggesting that its stability and efficacy may be affected by exposure to air . Furthermore, the reaction conditions, such as temperature and solvent, can also influence the effectiveness of DPPB as a ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(phosphino)benzene can be synthesized through several methods:

    From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of halogenophosphines with organometallic reagents.

    Reduction of Phosphine Oxides: Another method involves the reduction of phosphine oxides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using halogenophosphines and organometallic reagents. The reaction conditions are carefully controlled to ensure high yields and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(phosphino)benzene undergoes various chemical reactions, including:

    Oxidation: The phosphino groups can be oxidized to form phosphine oxides.

    Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides to form quaternary phosphonium salts.

    Coordination: As a bidentate ligand, it can coordinate with transition metals to form stable complexes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other strong oxidizing agents.

    Substitution: Alkyl halides in the presence of a base.

    Coordination: Transition metal salts in an inert atmosphere.

Major Products

    Phosphine Oxides: Formed from oxidation reactions.

    Quaternary Phosphonium Salts: Formed from nucleophilic substitution reactions.

    Metal Complexes: Formed from coordination reactions with transition metals.

Scientific Research Applications

1,2-Bis(phosphino)benzene has numerous applications in scientific research:

    Catalysis: It is widely used as a ligand in homogeneous catalysis.

    Synthesis of Luminescent Materials: The compound can chelate copper(I) halides, forming complexes with interesting luminescent properties, potentially useful in the development of light-emitting devices.

    N-Formylation of Amines: It forms complexes with copper that act as efficient catalysts for the formylation of various amines.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)benzene: Similar in structure but with phenyl groups attached to the phosphino groups.

    1,2-Bis(di-tert-butylphosphinomethyl)benzene: Known for its high selectivity in alkoxycarbonylation reactions.

    1,2,4-Tris(dichlorophosphino)benzene: Contains three phosphino groups and is used in the synthesis of coordination polymers and metal-organic frameworks.

Uniqueness

1,2-Bis(phosphino)benzene is unique due to its simple structure and high reactivity. Its ability to form stable complexes with a wide range of transition metals makes it a versatile ligand in various catalytic applications. Additionally, its relatively straightforward synthesis and availability make it a popular choice in research and industrial applications.

Properties

IUPAC Name

(2-phosphanylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8P2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFDVEXWZZOMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)P)P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402181
Record name 1,2-Phenylenebisphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80510-04-9
Record name 1,2-Phenylenebisphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(phosphino)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1,2-bis(phosphino)benzene ligands attractive for coordination chemistry?

A1: this compound ligands are bidentate ligands, meaning they can bind to a metal center through both phosphorus atoms [, , ]. This chelating ability leads to the formation of stable metal complexes. Additionally, the substituents on the phosphorus atoms can be easily modified, allowing for fine-tuning of the steric and electronic properties of the ligand [, ]. This tunability is crucial for optimizing the catalytic activity and selectivity of metal complexes.

Q2: Can you provide an example of how this compound derivatives are synthesized?

A2: One study [] describes a palladium-catalyzed method for synthesizing this compound derivatives. This method utilizes readily available ortho-substituted aryl bromides and diphenylphosphine to create the desired products. The researchers found that using a bulky, electron-rich diphosphine ligand, such as 1,1′-bis-diisopropylphosphino-ferrocene, along with diphenylphosphine and DABCO as the base, led to high yields of the desired this compound derivatives.

Q3: How do the structural features of this compound influence its coordination behavior?

A3: The two phosphorus atoms in this compound are located in close proximity due to the rigid benzene backbone [, ]. This fixed geometry enforces a specific bite angle when the ligand coordinates to a metal center. The bite angle, which is the angle formed between the two phosphorus atoms and the metal center, plays a significant role in determining the reactivity and selectivity of the resulting metal complex.

Q4: Are there alternative ligands similar to this compound?

A4: Yes, researchers are exploring alternatives to the classic this compound framework. One study [] highlights the development of unsymmetrical 1,2-bis(phosphino)pyrrole ligands. These ligands offer a similar steric profile to their benzene counterparts but with weaker electron-donating properties. This difference in electronic properties can lead to altered reactivity in catalytic applications.

Q5: Can you provide an example of this compound ligands being used in the synthesis of macrocycles?

A5: Researchers have successfully utilized a manganese(I) template and this compound derivatives to construct nine-membered 1,4,7-triphosphamacrocycles []. This approach takes advantage of the coordination chemistry of the unit and the reactivity of coordinated phosphides with electrophilic ortho-fluorophenyl substituents on adjacent pnictide donors.

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